molecular formula C9H18O3 B14131450 3-Methoxy-3-methylbutyl propanoate CAS No. 1080673-42-2

3-Methoxy-3-methylbutyl propanoate

Cat. No.: B14131450
CAS No.: 1080673-42-2
M. Wt: 174.24 g/mol
InChI Key: OWSKJORLRSWYGK-UHFFFAOYSA-N
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Description

3-Methoxy-3-methylbutyl propanoate is an organic compound with the molecular formula C8H16O3. It is an ester formed from the reaction of 3-methoxy-3-methylbutanol and propanoic acid. Esters like this compound are known for their pleasant fragrances and are often used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-3-methylbutyl propanoate typically involves the esterification reaction between 3-methoxy-3-methylbutanol and propanoic acid. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions ensures the efficient production of the ester.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-3-methylbutyl propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to its corresponding alcohol and carboxylic acid in the presence of an acid or base.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.

    Reduction: The ester can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Major Products Formed

    Hydrolysis: 3-Methoxy-3-methylbutanol and propanoic acid.

    Transesterification: A different ester and an alcohol.

    Reduction: 3-Methoxy-3-methylbutanol.

Scientific Research Applications

3-Methoxy-3-methylbutyl propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 3-Methoxy-3-methylbutyl propanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release its alcohol and acid components, which can then participate in further biochemical pathways. The specific molecular targets and pathways depend on the context of its use, such as its role in flavor compounds or potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbutyl propanoate: Another ester with a similar structure but without the methoxy group.

    3-Methylbutyl acetate: An ester with an acetate group instead of a propanoate group.

    Isoamyl propanoate: A structural isomer with a different arrangement of carbon atoms.

Uniqueness

3-Methoxy-3-methylbutyl propanoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and physical properties. This functional group can also affect its fragrance profile, making it distinct from other similar esters.

Properties

CAS No.

1080673-42-2

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

(3-methoxy-3-methylbutyl) propanoate

InChI

InChI=1S/C9H18O3/c1-5-8(10)12-7-6-9(2,3)11-4/h5-7H2,1-4H3

InChI Key

OWSKJORLRSWYGK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCCC(C)(C)OC

Origin of Product

United States

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